Thieno[2,3-d]pyrimidine-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a nitrile group attached at the sixth position. The unique structure of this compound imparts it with diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step procedures. One common method includes the Gewald reaction, followed by cyclization and nitrile formation. For instance, starting from 2-aminothiophene derivatives, the compound can be synthesized through a series of reactions involving formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods are scaled up to ensure high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Thieno[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted thieno[2,3-d]pyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
Thieno[2,3-d]pyrimidine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of thieno[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound often targets enzymes such as kinases, which play crucial roles in cell signaling and proliferation.
Pathways Involved: By inhibiting these enzymes, this compound can disrupt pathways involved in cancer cell growth and survival, leading to apoptosis (programmed cell death) and reduced tumor growth
Vergleich Mit ähnlichen Verbindungen
Thieno[3,2-d]pyrimidine: Another isomer with similar biological activities but different structural arrangement.
Thieno[3,4-b]pyridine: A related compound with a different fused ring system, also exhibiting diverse biological activities
Uniqueness: Thieno[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific ring fusion and nitrile group, which confer distinct chemical reactivity and biological properties. Its ability to inhibit a wide range of enzymes and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C7H3N3S |
---|---|
Molekulargewicht |
161.19 g/mol |
IUPAC-Name |
thieno[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C7H3N3S/c8-2-6-1-5-3-9-4-10-7(5)11-6/h1,3-4H |
InChI-Schlüssel |
BJGIOIKJRNCHMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC2=NC=NC=C21)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.